8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity . These methods are optimized for large-scale production, ensuring consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogen . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Arylimidazo[1,2-a]pyridine: Known for its promising activity against tuberculosis.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which can be tailored for various applications through chemical modifications .
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKUIJVVMRLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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